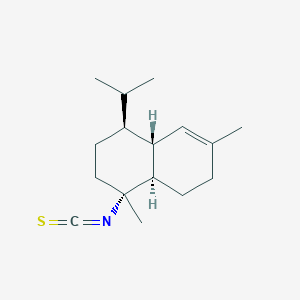
10-Isothiocyano-4-cadinene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Isothiocyano-4-cadinene is a natural product found in Acanthella cavernosa with data available.
Applications De Recherche Scientifique
Antifouling Applications
One of the most significant applications of 10-isothiocyano-4-cadinene is its use as an antifouling agent. Research indicates that it exhibits potent antifouling properties against barnacle larvae, specifically Amphibalanus amphitrite.
Antifouling Activity Data
| Compound | EC50 (μg/mL) | LC50 (μg/mL) |
|---|---|---|
| This compound | 0.06 | >10 |
| Natural Isocyanide (from sponge) | 0.14 | >10 |
| CuSO₄ | 0.27 | - |
The synthetic version of this compound demonstrated similar antifouling activity compared to its natural counterpart, indicating its potential for commercial use in marine coatings and paints designed to prevent biofouling on ships and underwater structures .
Medicinal Chemistry
In addition to its antifouling properties, this compound has been explored for its medicinal potential. The isocyanide group present in the compound is associated with various biological activities, including anticancer effects.
Anticancer Activity Insights
Research has shown that compounds containing the isocyanide functional group can exhibit cytotoxic effects against several cancer cell lines. For instance, studies have indicated that related compounds demonstrate activity against human ovarian cancer cells and other malignancies . The specific mechanisms through which this compound exerts these effects are still under investigation, but they may involve apoptosis induction and inhibition of cell proliferation.
Biosynthetic Pathways and Natural Sources
The biosynthesis of this compound involves complex processes within marine organisms. Understanding these pathways can enhance the synthesis of this compound for research and commercial purposes.
Biosynthesis Overview
The compound is synthesized from precursors involving thiocyanate ions, which are derived from marine sponges. This biosynthetic route highlights the ecological significance of marine metabolites and their potential for drug discovery .
Case Study 1: Antifouling Efficacy
A study conducted on synthetic derivatives of this compound demonstrated their effectiveness in preventing barnacle settlement in controlled laboratory settings. The results showed a significant reduction in larval attachment compared to untreated controls, supporting its application as a non-toxic antifouling agent .
Case Study 2: Cytotoxicity Assessment
In vitro assays were performed to evaluate the cytotoxic effects of this compound on various cancer cell lines, including A2780 (ovarian cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicative of moderate to strong cytotoxicity, suggesting further exploration for therapeutic applications .
Analyse Des Réactions Chimiques
Key Synthetic Pathways:
-
Isothiocyanation of 10-Isocyano-4-cadinene :
Treatment of 10-isocyano-4-cadinene with thiocyanate sources (e.g., NH₄SCN) yields 10-isothiocyano-4-cadinene. This reaction confirms the compound’s absolute configuration as (1S,6S,7R,10S) .
-
Samarium Diiodide-Mediated Cyclization :
A Barbier-type cyclization using SmI₂ constructs the cadinane skeleton, enabling scalable synthesis of stereoisomers .
Nucleophilic Substitution Reactions
The isothiocyanate group (-NCS) participates in nucleophilic additions due to its electrophilic sulfur atom:
Observed Reactions:
-
Hydrolysis :
In aqueous acidic conditions, hydrolysis yields the corresponding amine and carbonyl sulfide (COS) .
Antifouling Activity via Biological Interactions
This compound disrupts larval settlement in marine organisms, likely through covalent modification of biomolecules:
Stereochemical Influence on Reactivity
The compound’s stereochemistry critically affects reaction outcomes:
-
10-epi-Isothiocyano-4-cadinene exhibits distinct NMR shifts (Δδ = 0.2–0.5 ppm for H-10) compared to the natural isomer .
-
Diastereomers 6 and 8 show reduced antifouling activity (IC₅₀ > 1 µg/mL), underscoring the necessity of the (10S) configuration .
Comparative Reactivity with Isonitrile Analogues
This compound demonstrates enhanced stability over its isonitrile precursor (10-isocyano-4-cadinene), which readily oxidizes to isocyanate derivatives .
| Property | 10-Isocyano-4-cadinene | This compound |
|---|---|---|
| Stability in air | Low (oxidizes in <24h) | High (>1 week) |
| Antifouling IC₅₀ | 0.14 µg/mL | 0.70 µg/mL |
Propriétés
Formule moléculaire |
C16H25NS |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
(1S,4R,4aR,8aR)-4-isothiocyanato-4,7-dimethyl-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C16H25NS/c1-11(2)13-7-8-16(4,17-10-18)15-6-5-12(3)9-14(13)15/h9,11,13-15H,5-8H2,1-4H3/t13-,14-,15+,16+/m0/s1 |
Clé InChI |
SRYJMNDTUAKSRD-CAOSSQGBSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)N=C=S)C(C)C |
SMILES canonique |
CC1=CC2C(CCC(C2CC1)(C)N=C=S)C(C)C |
Synonymes |
10-isothiocyano-4-cadinene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















